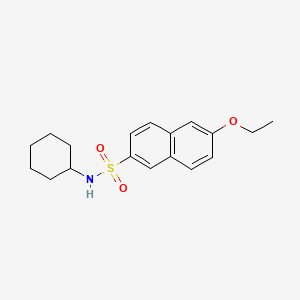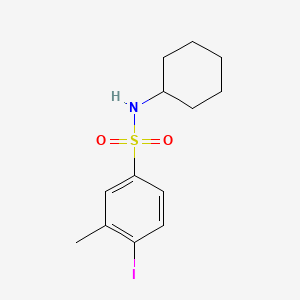
Acid Red 131
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Acid Red 131: . It is widely used in the textile industry for dyeing purposes due to its vibrant red color and stability. The compound is an anionic dye and the sodium salt of sulfonic and carboxylic acids .
準備方法
Synthetic Routes and Reaction Conditions: : Acid Red 131 can be synthesized through various methods, including the use of acoustic cavitation combined with sulphur-doped titanium dioxide and oxidants . The synthesis involves the degradation of the dye using a combination of ultrasound-induced cavitation, ultraviolet irradiation, chemical oxidants, and photocatalysts . The optimal conditions for the synthesis include an acidic pH, higher input power, and lower initial concentration .
Industrial Production Methods: : In industrial settings, this compound is produced using electrochemical processes such as peroxi-coagulation with stainless steel and aluminum electrodes . The process involves the use of stainless steel as the anode and graphite as the cathode, with parameters including dye concentration, current density, initial pH, aeration rate, and electrode surface area being optimized for maximum efficiency .
化学反応の分析
Types of Reactions: : Acid Red 131 undergoes various chemical reactions, including oxidation, reduction, and substitution .
Common Reagents and Conditions
Oxidation: The dye can be oxidized using hydrogen peroxide and potassium persulfate under ultraviolet irradiation.
Reduction: Reduction reactions can be carried out using enzymatic systems such as laccase from Aspergillus niger.
Substitution: Substitution reactions involve the replacement of functional groups in the dye molecule under specific conditions.
Major Products: : The major products formed from these reactions include degraded dye molecules and various by-products depending on the reaction conditions and reagents used .
科学的研究の応用
Acid Red 131 has a wide range of applications in scientific research, including:
作用機序
The mechanism of action of Acid Red 131 involves its interaction with various molecular targets and pathways. In the case of enzymatic degradation, the dye interacts with enzymes such as laccase, leading to the breakdown of its molecular structure . The degradation process involves the formation of complex ternary dye structures in the transition state, which are then broken down into smaller molecules .
類似化合物との比較
Similar Compounds
Acid Red 88: Another anionic dye used in the textile industry with similar applications but different molecular structure.
Acid Red 18: Known for its use in dyeing wool and silk, with distinct chemical properties compared to Acid Red 131.
Acid Red 73: Used in the food industry as a colorant, with different stability and degradation characteristics.
Uniqueness: : this compound is unique due to its high stability, vibrant color, and resistance to biodegradation . Its ability to undergo various chemical reactions and its wide range of applications in different fields make it a versatile compound .
特性
CAS番号 |
12234-99-0 |
|---|---|
分子式 |
C30H21N3Na2O9S2 |
分子量 |
677.6 g/mol |
IUPAC名 |
disodium;5-benzamido-4-hydroxy-3-[[2-(2-methylphenoxy)phenyl]diazenyl]naphthalene-2,7-disulfonate |
InChI |
InChI=1S/C30H23N3O9S2.2Na/c1-18-9-5-7-13-24(18)42-25-14-8-6-12-22(25)32-33-28-26(44(39,40)41)16-20-15-21(43(36,37)38)17-23(27(20)29(28)34)31-30(35)19-10-3-2-4-11-19;;/h2-17,34H,1H3,(H,31,35)(H,36,37,38)(H,39,40,41);;/q;2*+1/p-2 |
InChIキー |
UZSOSPUHRLUDJW-UHFFFAOYSA-L |
正規SMILES |
CC1=CC=CC=C1OC2=CC=CC=C2N=NC3=C(C4=C(C=C(C=C4C=C3S(=O)(=O)[O-])S(=O)(=O)[O-])NC(=O)C5=CC=CC=C5)O.[Na+].[Na+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![cyclohexyl[(6-methoxy(2-naphthyl))sulfonyl]methylamine](/img/structure/B1172182.png)
